molecular formula C11H12F5NO B11718314 4-(4,4,5,5,5-Pentafluoropentoxy)aniline

4-(4,4,5,5,5-Pentafluoropentoxy)aniline

Cat. No.: B11718314
M. Wt: 269.21 g/mol
InChI Key: YZOCWTIMRYUQQX-UHFFFAOYSA-N
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Description

4-(4,4,5,5,5-Pentafluoropentoxy)aniline is a fluorinated organic compound with the molecular formula C11H10F5NO. This compound is characterized by the presence of a pentafluoropentoxy group attached to an aniline moiety. The incorporation of fluorine atoms imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4,5,5,5-Pentafluoropentoxy)aniline typically involves the reaction of 4-nitroaniline with 4,4,5,5,5-pentafluoropentanolThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-(4,4,5,5,5-Pentafluoropentoxy)aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the aniline moiety, potentially leading to the formation of secondary or tertiary amines.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(4,4,5,5,5-Pentafluoropentoxy)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-(4,4,5,5,5-Pentafluoropentoxy)aniline exerts its effects involves interactions with specific molecular targets. The fluorinated group enhances the compound’s lipophilicity, facilitating its incorporation into biological membranes. This property can influence various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 4-(4,4,5,5,5-Pentafluoropentoxy)aniline stands out due to its unique combination of aniline and pentafluoropentoxy groups. This structure imparts distinct chemical reactivity and physical properties, making it particularly valuable in applications requiring high stability and specific interactions with biological targets .

Properties

Molecular Formula

C11H12F5NO

Molecular Weight

269.21 g/mol

IUPAC Name

4-(4,4,5,5,5-pentafluoropentoxy)aniline

InChI

InChI=1S/C11H12F5NO/c12-10(13,11(14,15)16)6-1-7-18-9-4-2-8(17)3-5-9/h2-5H,1,6-7,17H2

InChI Key

YZOCWTIMRYUQQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OCCCC(C(F)(F)F)(F)F

Origin of Product

United States

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